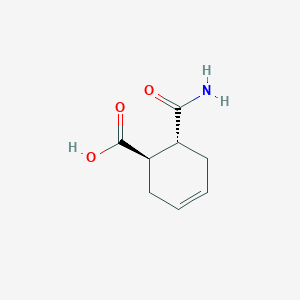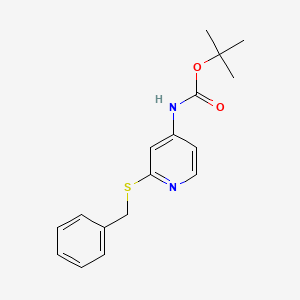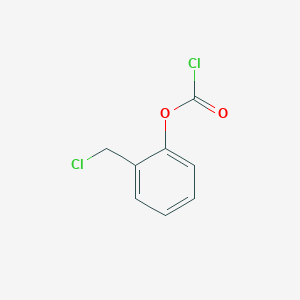
Bis(chlorodifluoromethyl)disulfide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(chlorodifluoromethyl)disulfide, 95% (BDD) is an organic compound with the chemical formula C2Cl2F2S2. It is a colorless, odorless, and non-flammable solid. BDD is a versatile and useful compound in organic synthesis and has been used in a variety of applications in the scientific and industrial fields.
Scientific Research Applications
Bis(chlorodifluoromethyl)disulfide, 95% is widely used in a variety of scientific research applications, such as organic synthesis, spectroscopy, and chromatography. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. Bis(chlorodifluoromethyl)disulfide, 95% has been used in the preparation of fluorinated compounds, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Bis(chlorodifluoromethyl)disulfide, 95% is based on its ability to react with other compounds to form new compounds. Bis(chlorodifluoromethyl)disulfide, 95% can react with other compounds through a variety of reactions, including nucleophilic substitution reactions, electrophilic substitution reactions, and radical-mediated reactions. The reaction of Bis(chlorodifluoromethyl)disulfide, 95% with other compounds is typically carried out at temperatures between 50-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(chlorodifluoromethyl)disulfide, 95% are not well understood. However, studies have shown that Bis(chlorodifluoromethyl)disulfide, 95% can have a variety of effects on the human body, including changes in blood pressure, heart rate, and respiration rate. Bis(chlorodifluoromethyl)disulfide, 95% has also been shown to have an effect on the nervous system, causing alterations in the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
Bis(chlorodifluoromethyl)disulfide, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without significant degradation. Bis(chlorodifluoromethyl)disulfide, 95% is also non-toxic and non-flammable, making it safe to use in the laboratory. However, Bis(chlorodifluoromethyl)disulfide, 95% is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Future Directions
The future of Bis(chlorodifluoromethyl)disulfide, 95% is promising, as it has the potential to be used in a variety of applications. Bis(chlorodifluoromethyl)disulfide, 95% could be used in the development of new pharmaceuticals, as well as in the synthesis of new materials. Additionally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new catalysts and reagents for use in organic synthesis. Bis(chlorodifluoromethyl)disulfide, 95% could also be used to create new polymers and fluorinated compounds. Finally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new spectroscopic techniques and chromatographic methods.
Synthesis Methods
The most common method of synthesizing Bis(chlorodifluoromethyl)disulfide, 95% is by reacting chlorodifluoromethane (CHClF2) with sulfur dichloride (SCl2) in an inert atmosphere. This reaction is usually carried out at temperatures between 100-150°C and yields a 95% pure Bis(chlorodifluoromethyl)disulfide, 95% product. Other methods of synthesis include the reaction of sulfur dichloride with thionyl chloride (SOCl2) or sulfur monochloride (SCl).
properties
IUPAC Name |
chloro-[[chloro(difluoro)methyl]disulfanyl]-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(5,6)9-10-2(4,7)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLNCJRTYIMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(SSC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540752 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692-58-0 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)

![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)






